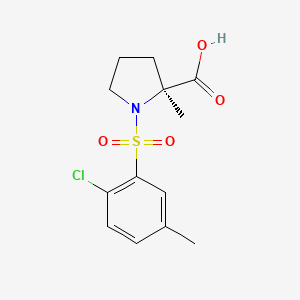
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonylmorpholine family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. A limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine. One potential direction is the further investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects. Finally, the toxicity of this compound could be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine can be achieved through a multi-step process. The starting material is 8-methylquinoline-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-ethylmorpholine and sodium hydride to form the desired compound.
Scientific Research Applications
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-13-11-21-10-9-18(13)22(19,20)15-7-6-12(2)16-14(15)5-4-8-17-16/h4-8,13H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRZUUXHGSKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)
![N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)

![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)